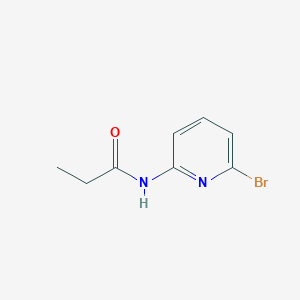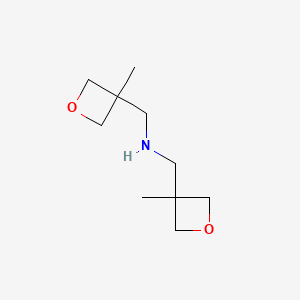![molecular formula C30H35ClO11 B2365441 D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate CAS No. 461432-28-0](/img/structure/B2365441.png)
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate is a useful research compound. Its molecular formula is C30H35ClO11 and its molecular weight is 607.05. The purity is usually 95%.
BenchChem offers high-quality D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectral Analysis
- Specific Spectral Assignments: Methyl β-D-glucopyranoside tetraacetates, including variants of D-Glucopyranoside, exhibit distinct acetoxyl-group signals in proton magnetic resonance spectra. This allows for precise spectral characterization and analysis of such compounds (Horton & Lauterbach, 1975).
Enzymatic Inhibition Studies
- Enzyme-Activated Inhibition: 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, derived from similar tetraacetate compounds, acts as an effective irreversible inhibitor of yeast α-glucosidase. This highlights its potential in studying enzyme inhibition mechanisms (Briggs, Haines & Taylor, 1992).
Synthesis of Sugar Derivatives
- Synthesis of L-gulose and L-galactose: Derivatives of D-glucopyranoside tetraacetates have been utilized in the synthesis of rare sugars like L-gulose and L-galactose, demonstrating their role in complex sugar synthesis (Santoyo González & Baer, 1990).
Carbohydrate-Protein Interaction Studies
- Studying Carbohydrate-Protein Interactions: Modified oligosaccharides derived from D-glucopyranoside tetraacetates, such as Methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside, are used to investigate interactions between carbohydrates and multisite proteins (Jegge & Lehmann, 1984).
NMR Spectroscopy in Structural Analysis
- 13C NMR Spectroscopy: The structural analysis of β-D-glucopyranosides, including their tetraacetates, via 13C NMR spectroscopy provides valuable insights into the glucosidation shifts of these compounds (Horibe, Seo, Yoshimura & Tori, 1984).
Stereochemical Studies
- Stereochemical Analysis: Studies on derivatives of D-glucose, including 6-deuterio-D-glucose tetraacetates, contribute to understanding the stereochemical disposition of groups in sugar molecules (Gagnaire, Horton & Taravel, 1973).
Carbohydrate Chemistry
- Synthetic Chemistry Applications: Research on D-glucopyranoside tetraacetates has led to novel synthetic routes and methodologies in carbohydrate chemistry, providing new avenues for the synthesis of complex sugar derivatives (Yuasa & Yuasa, 2004).
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35ClO11/c1-7-37-24-11-8-21(9-12-24)14-22-15-23(10-13-25(22)31)30(36-6)29(41-20(5)35)28(40-19(4)34)27(39-18(3)33)26(42-30)16-38-17(2)32/h8-13,15,26-29H,7,14,16H2,1-6H3/t26-,27-,28+,29-,30?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMRVCKHDMVOU-MPUKMYDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
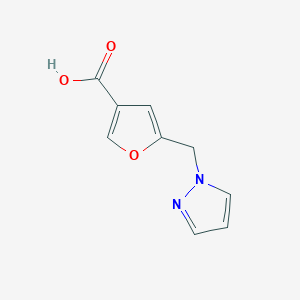
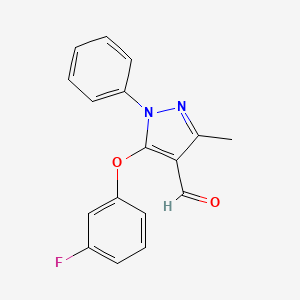
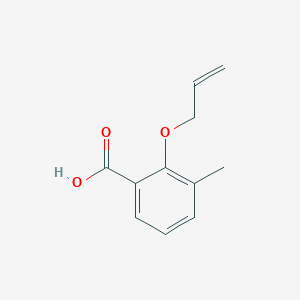
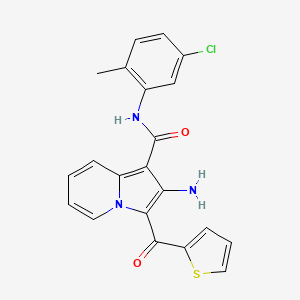
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
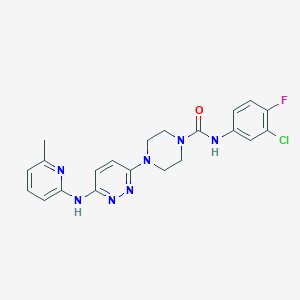
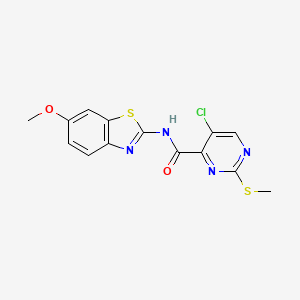
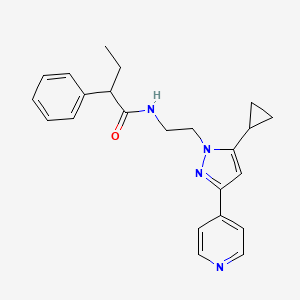
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
